molecular formula C12H19NO4S B8358293 N-(3-Acetylthio-2-methylpropanoyl)-N-cyclobutylglycine

N-(3-Acetylthio-2-methylpropanoyl)-N-cyclobutylglycine

Cat. No. B8358293
M. Wt: 273.35 g/mol
InChI Key: PBODOLPKDOKHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04256761

Procedure details

To a stirred, argon flushed solution of N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester (28.4 g, 0.086 mol) in methylene chloride was added trimethylsilyl iodide (18.0 g, 0.09 mol). After stirring at room temperature for 40 minutes the reaction was quenched by the addition of 50 ml of water. To this mixture, after stirring for 1 hour, was added 150 ml of 4% aqueous HCl, and the mixture was extracted with methylene chloride. The organic extracts were combined, dried over MgSO4, and evaporated to yield 21.9 g (90%) of the desired product as a light brown oil. This compound was characterized as its DCHA salt, prepared by adding DCHA to an ethereal solution of the compound until bringing the solution to pH 9. The salt was collected and recrystallized in acetonitrile to yield a white crystalline solid, m.p. 162.5°-164.5° C.
Name
N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:22])[CH2:7][N:8]([C:13](=[O:21])[CH:14]([CH3:20])[CH2:15][S:16][C:17](=[O:19])[CH3:18])[CH:9]1[CH2:12][CH2:11][CH2:10]1)(C)(C)C.C[Si](I)(C)C>C(Cl)Cl>[C:17]([S:16][CH2:15][CH:14]([CH3:20])[C:13]([N:8]([CH:9]1[CH2:10][CH2:11][CH2:12]1)[CH2:7][C:6]([OH:22])=[O:5])=[O:21])(=[O:19])[CH3:18]

Inputs

Step One
Name
N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester
Quantity
28.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN(C1CCC1)C(C(CSC(C)=O)C)=O)=O
Name
Quantity
18 g
Type
reactant
Smiles
C[Si](C)(C)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 40 minutes the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by the addition of 50 ml of water
STIRRING
Type
STIRRING
Details
To this mixture, after stirring for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added 150 ml of 4% aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(=O)SCC(C(=O)N(CC(=O)O)C1CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.